molecular formula C15H15FN2O2 B7643820 N-(4-fluoro-2-pyrrol-1-ylphenyl)oxolane-3-carboxamide

N-(4-fluoro-2-pyrrol-1-ylphenyl)oxolane-3-carboxamide

Cat. No. B7643820
M. Wt: 274.29 g/mol
InChI Key: ZYVGDVFQQFMXTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluoro-2-pyrrol-1-ylphenyl)oxolane-3-carboxamide, also known as FPhC, is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound belongs to a class of molecules called oxolane carboxamides, which have been studied for their ability to modulate certain biological processes. In

Mechanism of Action

N-(4-fluoro-2-pyrrol-1-ylphenyl)oxolane-3-carboxamide binds to the sigma-1 receptor with high affinity and modulates its activity by altering the conformation of the receptor. This leads to downstream effects on various signaling pathways, including calcium signaling and the unfolded protein response. The exact mechanism of action of this compound on the sigma-1 receptor is still under investigation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including modulation of calcium signaling, inhibition of inflammatory cytokine production, and promotion of neuroprotection. These effects are likely mediated through the modulation of the sigma-1 receptor.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-fluoro-2-pyrrol-1-ylphenyl)oxolane-3-carboxamide in lab experiments is its high purity and specificity for the sigma-1 receptor. However, one limitation is the lack of knowledge regarding its potential off-target effects and toxicity. Further studies are needed to fully understand the safety and efficacy of this compound.

Future Directions

For research on N-(4-fluoro-2-pyrrol-1-ylphenyl)oxolane-3-carboxamide include investigating its potential therapeutic applications in various diseases, further elucidating its mechanism of action on the sigma-1 receptor, and exploring its potential off-target effects and toxicity. Additionally, the development of new analogs of this compound with improved pharmacological properties may lead to the discovery of novel therapeutic agents.

Synthesis Methods

The synthesis of N-(4-fluoro-2-pyrrol-1-ylphenyl)oxolane-3-carboxamide involves the reaction of 4-fluoro-2-pyrrol-1-ylphenylamine with oxalyl chloride and subsequent reaction with 3-aminooxolane. The resulting product is purified through column chromatography to yield this compound in high purity.

Scientific Research Applications

N-(4-fluoro-2-pyrrol-1-ylphenyl)oxolane-3-carboxamide has been investigated for its potential as a modulator of the sigma-1 receptor, which is involved in various physiological processes such as pain perception, cell survival, and neuroprotection. Studies have shown that this compound can bind to the sigma-1 receptor and modulate its activity, leading to potential therapeutic applications in conditions such as neuropathic pain, depression, and neurodegenerative diseases.

properties

IUPAC Name

N-(4-fluoro-2-pyrrol-1-ylphenyl)oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c16-12-3-4-13(14(9-12)18-6-1-2-7-18)17-15(19)11-5-8-20-10-11/h1-4,6-7,9,11H,5,8,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVGDVFQQFMXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NC2=C(C=C(C=C2)F)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.